1-(Piperidin-4-yl)-1H-indazol-5-amine
Description
1-(Piperidin-4-yl)-1H-indazol-5-amine is a heterocyclic compound featuring an indazole core substituted with a piperidine moiety at the 1-position and an amine group at the 5-position. Indazole derivatives are notable for their pharmacological relevance, particularly in kinase inhibition and receptor modulation . The piperidine ring introduces conformational flexibility and basicity, which can enhance binding affinity to biological targets.
Properties
Molecular Formula |
C12H16N4 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
1-piperidin-4-ylindazol-5-amine |
InChI |
InChI=1S/C12H16N4/c13-10-1-2-12-9(7-10)8-15-16(12)11-3-5-14-6-4-11/h1-2,7-8,11,14H,3-6,13H2 |
InChI Key |
GOGNXOJOGHXHEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C3=C(C=C(C=C3)N)C=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between 1-(Piperidin-4-yl)-1H-indazol-5-amine and related heterocyclic compounds:
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Differences: Indazole derivatives (e.g., this compound) exhibit a bicyclic aromatic system, which may enhance π-π stacking interactions in biological targets compared to monocyclic pyrazole analogs .
Substituent Effects: The piperidine moiety in this compound introduces a basic nitrogen, which can improve solubility and membrane permeability relative to non-basic analogs like tetrahydropyran-substituted indazoles . Phenyl groups (e.g., in 3-Phenyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine) may enhance hydrophobic interactions, as seen in kinase inhibitors targeting ATP-binding pockets .
Biological Relevance :
- Indazole-piperidine hybrids are frequently cited in patents for kinase inhibitors (e.g., JAK2, ALK) due to their dual capacity for hydrogen bonding (via NH₂) and steric complementarity .
- Pyrazole-piperidine analogs, such as 3-(Piperidin-4-yl)-1H-pyrazol-5-amine, are often explored for neurological targets (e.g., serotonin receptors) owing to their compact size and conformational flexibility .
Synthetic Accessibility :
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